6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide
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Overview
Description
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide is a chemical compound with the molecular formula C12H15N3O2. It is a derivative of nicotinamide and piperidine, featuring a methyl group and an oxo group on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with piperidine derivatives under specific conditions. One common method involves the coupling of 6-methyl nicotinamide with 6-oxopiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment and neuroprotection.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence cellular pathways, such as those involved in apoptosis and cell proliferation. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
6-Aminonicotinamide: An aminated derivative with distinct pharmacological properties.
Nicotinamide: The parent compound with a wide range of biological functions.
Uniqueness
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nicotinamide moiety with a piperidine ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-methyl-N-(6-oxopiperidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-3-9(6-13-8)12(17)15-10-4-5-11(16)14-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
VWNAQHDZAKTXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCC(=O)NC2 |
Origin of Product |
United States |
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